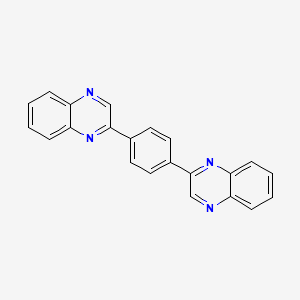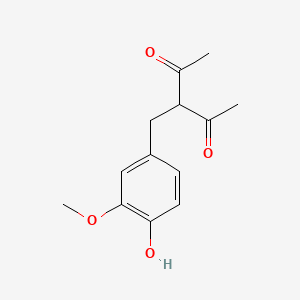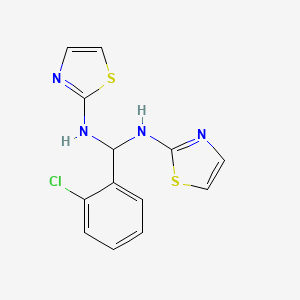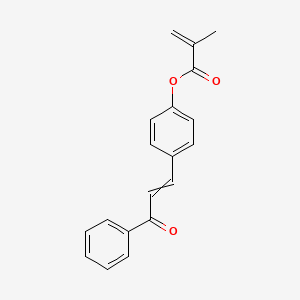![molecular formula C17H23NO2 B14686372 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one CAS No. 26598-89-0](/img/structure/B14686372.png)
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one typically involves a Mannich reaction, which is a well-known method for forming carbon-carbon bonds. The general procedure includes the reaction of cyclohexanone with formaldehyde and morpholine in the presence of an acid catalyst. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been evaluated for its antioxidant properties, which can protect cells from oxidative damage.
Medicine: Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is believed to involve the inhibition of pro-inflammatory enzymes and cytokines .
Comparación Con Compuestos Similares
Similar Compounds
2-{[4-(Morpholin-4-yl)phenyl]methyl}cyclohexan-1-one: Similar structure but with a different substitution pattern on the morpholine ring.
2-{[4-(Piperidin-1-yl)phenyl]methyl}cyclohexan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of antioxidant and anti-inflammatory activities makes it a promising candidate for further research and development .
Propiedades
Número CAS |
26598-89-0 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
2-[(4-morpholin-2-ylphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H23NO2/c19-16-4-2-1-3-15(16)11-13-5-7-14(8-6-13)17-12-18-9-10-20-17/h5-8,15,17-18H,1-4,9-12H2 |
Clave InChI |
ZUHSYAGJFSINBV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CC2=CC=C(C=C2)C3CNCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


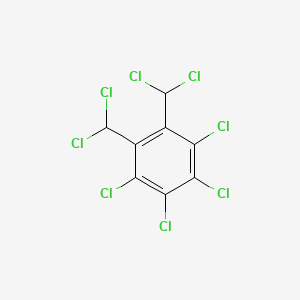
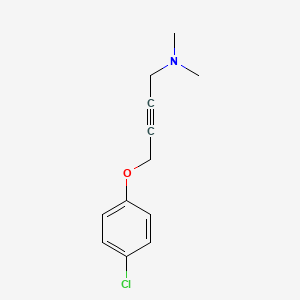
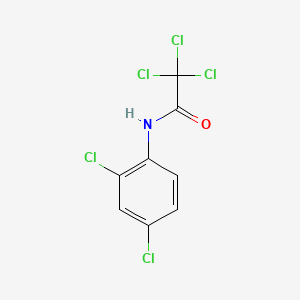

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
